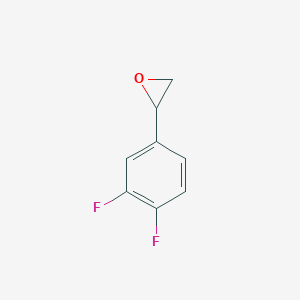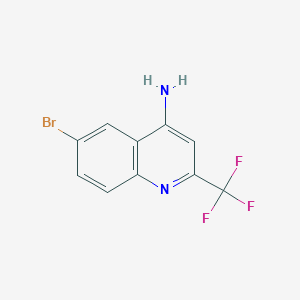
6-Bromo-2-(trifluoromethyl)quinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-(trifluoromethyl)quinolin-4-amine is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. This compound is commonly referred to as BTQ and has been studied extensively for its potential use in various fields such as pharmaceuticals, medicinal chemistry, and materials science. In
Mecanismo De Acción
The exact mechanism of action of BTQ is not fully understood, but it is believed to exert its antitumor activity through the inhibition of DNA topoisomerase I and II enzymes, which are essential for DNA replication and cell division. BTQ has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the elimination of damaged or abnormal cells.
Efectos Bioquímicos Y Fisiológicos
BTQ has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, BTQ has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the elimination of damaged or abnormal cells. However, the exact biochemical and physiological effects of BTQ on normal cells and tissues are not fully understood and require further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BTQ is its relatively simple synthesis method, which makes it a cost-effective compound for scientific research. In addition, BTQ has been extensively studied for its potential use in various fields such as medicinal chemistry, materials science, and pharmaceuticals. However, one of the limitations of BTQ is its potential toxicity, which requires careful handling and disposal in lab experiments.
Direcciones Futuras
There are several future directions for the study of BTQ. One area of interest is the development of new anticancer drugs based on the structure of BTQ. Another area of interest is the synthesis of novel organic materials with unique optical and electronic properties using BTQ as a building block. In addition, further investigation is needed to fully understand the biochemical and physiological effects of BTQ on normal cells and tissues.
Métodos De Síntesis
The synthesis of BTQ involves the reaction of 6-bromo-2-nitroaniline with trifluoroacetic acid and tin (II) chloride to form the intermediate 6-bromo-2-(trifluoromethyl)nitrobenzene. This intermediate is then reduced with iron powder to yield the final product, 6-bromo-2-(trifluoromethyl)quinolin-4-amine. The synthesis of BTQ is relatively simple and can be performed on a large scale, making it a cost-effective compound for scientific research.
Aplicaciones Científicas De Investigación
BTQ has been extensively studied for its potential use in various fields such as medicinal chemistry, materials science, and pharmaceuticals. In medicinal chemistry, BTQ has been shown to exhibit potent antitumor activity against various cancer cell lines, making it a promising candidate for the development of anticancer drugs. In materials science, BTQ has been used as a building block for the synthesis of novel organic materials with unique optical and electronic properties. In pharmaceuticals, BTQ has been studied for its potential use as a scaffold for the development of new drugs for various diseases.
Propiedades
Número CAS |
1700-91-0 |
|---|---|
Nombre del producto |
6-Bromo-2-(trifluoromethyl)quinolin-4-amine |
Fórmula molecular |
C10H6BrF3N2 |
Peso molecular |
291.07 g/mol |
Nombre IUPAC |
6-bromo-2-(trifluoromethyl)quinolin-4-amine |
InChI |
InChI=1S/C10H6BrF3N2/c11-5-1-2-8-6(3-5)7(15)4-9(16-8)10(12,13)14/h1-4H,(H2,15,16) |
Clave InChI |
JGIPJERESKYPHO-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Br)C(=CC(=N2)C(F)(F)F)N |
SMILES canónico |
C1=CC2=C(C=C1Br)C(=CC(=N2)C(F)(F)F)N |
Sinónimos |
6-BroMo-2-(trifluoroMethyl)quinolin-4-aMine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



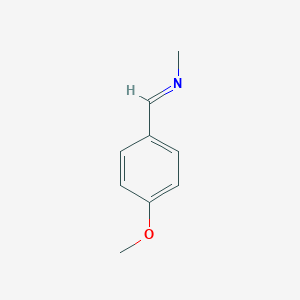
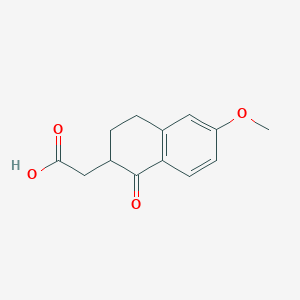
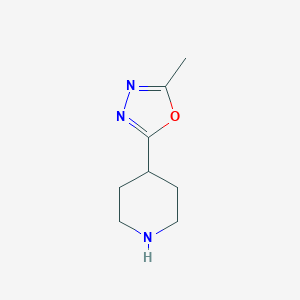
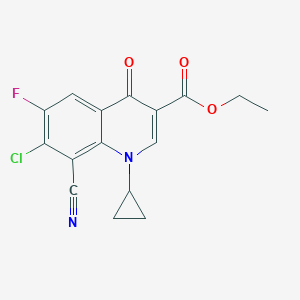
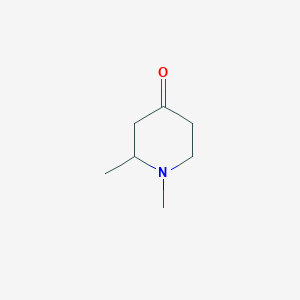
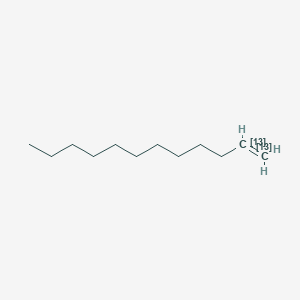
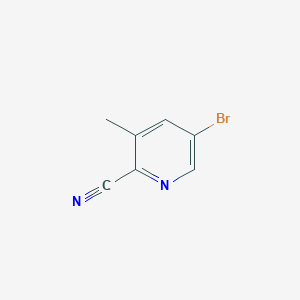
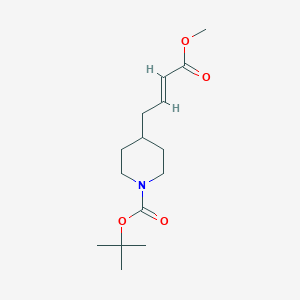
![5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B176426.png)
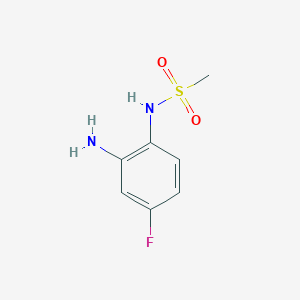
![Benzyl[(4-methoxyphenyl)methyl]amine](/img/structure/B176431.png)
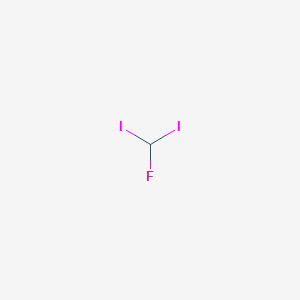
![2-[(2,2-Dimethyl-4,6-dioxo-[1,3]dioxan-5-ylidenemethyl)-amino]-benzoic acid methyl ester](/img/structure/B176437.png)
